N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a furan-2-ylpropyl chain linked to a 5-methoxyindole moiety via an acetamide bridge. The methoxy group at the indole’s 5-position may enhance lipophilicity and membrane permeability, while the furan ring could contribute to π-π stacking interactions in binding pockets .
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-6-7-17-14(12-16)8-10-20(17)13-18(21)19-9-2-4-15-5-3-11-23-15/h3,5-8,10-12H,2,4,9,13H2,1H3,(H,19,21) |
InChI Key |
CZLHFNLOAZERHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with Chloroacetyl Chloride
5-Methoxyindole reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. This yields 2-chloro-N-(5-methoxy-1H-indol-1-yl)acetamide.
Reaction Conditions :
Mitsunobu Reaction for Oxygen-Sensitive Substrates
For substrates prone to hydrolysis, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to couple 5-methoxyindole with 2-hydroxyacetamide derivatives. This method avoids harsh acids but requires stoichiometric reagents.
Typical Yield : 65–70%
Introduction of the Furan-2-ylpropyl Side Chain
The furan-2-ylpropyl group is introduced via nucleophilic substitution or amide coupling.
Synthesis of 3-(Furan-2-yl)propan-1-amine
-
Furan Propanenitrile Reduction : Furan-2-carbaldehyde undergoes aldol condensation with acetonitrile, followed by catalytic hydrogenation (H, Pd/C) to yield 3-(furan-2-yl)propan-1-amine.
-
Grignard Reaction : Furan-2-ylmagnesium bromide reacts with acrylonitrile, followed by LiAlH reduction.
Yield Comparison :
| Method | Yield (%) |
|---|---|
| Catalytic Hydrogenation | 80–85 |
| Grignard | 70–75 |
Amide Coupling with the Acetamide Intermediate
The chloroacetamide intermediate from Section 2.1 reacts with 3-(furan-2-yl)propan-1-amine in dimethylformamide (DMF) using potassium carbonate (KCO) as a base.
Conditions :
Alternative Approach : Carbodiimide-mediated coupling (EDC/HOBt) in THF achieves higher yields (75–80%) but increases cost.
Catalytic and Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball milling 5-methoxyindole, 2-bromoacetamide, and 3-(furan-2-yl)propan-1-amine with KCO eliminates solvent use, aligning with green chemistry principles.
Reported Outcomes for Analogues :
Enzyme-Catalyzed Amidation
Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in ionic liquids, though yields remain modest (50–55%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Stepwise Alkylation | 70 | 90 | Low | High |
| Mitsunobu | 65 | 85 | High | Moderate |
| Multi-Component | 80* | 88* | Moderate | High |
| Mechanochemical | 78 | 95 | Low | High |
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indole ring can be reduced to form indolines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Indolines and other reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and inflammatory diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
- Structural Differences : Replaces the 5-methoxyindole with a 5-chloroindole and introduces a phthalazinyl group.
- The phthalazinyl moiety adds a planar heterocycle, which may enhance interactions with aromatic residues in target proteins .
N-(2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide
- Structural Differences : Features both 5-methoxy and 6-hydroxy groups on the indole.
- This dual substitution could also modulate antioxidant or receptor-binding properties .
Variations in the Alkyl Chain and Heterocyclic Substituents
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
- Structural Differences : Substitutes the furan ring with a benzimidazole group.
- Implications : Benzimidazole’s fused bicyclic structure offers greater rigidity and hydrogen-bonding capacity, which could enhance binding to enzymes like kinases or proteases. However, this may also increase metabolic instability compared to the furan-containing compound .
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
- Structural Differences: Uses an indazole core instead of indole and includes a dimethylaminopropyl chain.
- Implications: The indazole’s nitrogen-rich structure may improve interactions with metal ions in enzymatic active sites (e.g., Trypanosoma brucei TRYS inhibition, EC50 = 6.9 ± 0.2 µM).
Complex Derivatives with Additional Functional Groups
V014-0775 Screening Compound
- Structural Differences: Incorporates a tert-butylphenyl group, a furan-methoxypropyl chain, and a 2-methylpropylamino linker.
- Implications : The tert-butyl group introduces steric bulk, which might improve selectivity for hydrophobic binding pockets. The additional hydroxypropyl and methoxy groups could modulate solubility and metabolic stability, making this compound suitable for high-throughput screening in drug discovery .
Key Comparative Data Table
Biological Activity
N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound belonging to the class of indole derivatives. Its unique structural characteristics, featuring both furan and indole moieties, contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Overview
The molecular formula of this compound is C₁₈H₂₀N₂O₃, with a molecular weight of approximately 312.4 g/mol. The compound's structure can be represented in various chemical notation systems, including SMILES and InChI formats.
Research indicates that the biological activity of this compound may involve interactions with multiple molecular targets within biological systems. Although the specific receptors or enzymes are not fully elucidated, several potential mechanisms have been proposed:
- Inflammation Modulation : The compound may influence signaling pathways related to inflammation, possibly acting as an anti-inflammatory agent.
- Cell Proliferation and Apoptosis : It could play a role in regulating cell proliferation and apoptosis, which are critical processes in cancer biology.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, though detailed investigations are still needed.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | C₁₈H₂₁N₂O₃I | Iodo-substituted indole structure |
| 5-Methoxyindole | C₉H₉N₁O | Basic indole structure with methoxy substitution |
| 3-(Furan-2-yl)propanoic acid | C₈H₈O₃ | Furan-based compound without the indole moiety |
These compounds share structural similarities but may exhibit different biological activities due to variations in their functional groups.
Future Directions
The exploration of this compound's biological activity is still in its infancy. Future research should focus on:
- Binding Affinity Studies : Techniques like surface plasmon resonance could elucidate the binding affinities of this compound to specific receptors or enzymes.
- Therapeutic Applications : Investigating its potential in oncology and neurology could reveal new avenues for drug development.
- Expanded Biological Testing : Conducting a wider range of in vitro and in vivo studies will be essential for understanding the full scope of its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
